molecular formula C54H56N4O8S2+2 B096827 Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate CAS No. 18430-43-8

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate

Cat. No. B096827
CAS RN: 18430-43-8
M. Wt: 953.2 g/mol
InChI Key: BNCXXUFPUHLPOW-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is not well understood. However, it is believed that the compound interacts with biological molecules and metal ions, leading to changes in their fluorescence properties. This makes it a useful tool for studying the behavior of these molecules in biological systems.

Biochemical And Physiological Effects

The biochemical and physiological effects of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate have not been extensively studied. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is its excellent fluorescence properties, which make it a useful tool for studying biological molecules and metal ions. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the study of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the exploration of its potential applications in the development of new optoelectronic devices and sensors. Additionally, the compound's interactions with biological molecules and metal ions could be further studied to gain a better understanding of its mechanism of action and potential applications in biological systems.
In conclusion, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a promising compound with potential applications in various fields of scientific research. Its excellent fluorescence properties make it a useful tool for studying biological molecules and metal ions, and its biocompatibility makes it a promising candidate for biological applications. Further research is needed to explore its potential applications and develop new synthesis methods that are more cost-effective and scalable.

Synthesis Methods

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate can be synthesized by reacting N-butyl-2-chloroacetamide with 2,2'-dipyridylamine in the presence of sodium ethoxide. The resulting compound is then treated with tosyl chloride to obtain the final product.

Scientific Research Applications

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, making it a useful tool for fluorescence microscopy and imaging. It has also been used as a probe for detecting metal ions and organic molecules in biological systems. Furthermore, it has been studied for its potential applications in the development of organic electronics and optoelectronic devices.

properties

CAS RN

18430-43-8

Product Name

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate

Molecular Formula

C54H56N4O8S2+2

Molecular Weight

953.2 g/mol

IUPAC Name

N-(1-butylquinolin-1-ium-6-yl)-4-[4-[(1-butylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C40H38N4O2.2C7H8O3S/c1-3-5-23-43-25-7-9-33-27-35(19-21-37(33)43)41-39(45)31-15-11-29(12-16-31)30-13-17-32(18-14-30)40(46)42-36-20-22-38-34(28-36)10-8-26-44(38)24-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-22,25-28H,3-6,23-24H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2

InChI Key

BNCXXUFPUHLPOW-UHFFFAOYSA-P

SMILES

CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Other CAS RN

18430-43-8

synonyms

6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate

Origin of Product

United States

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